molecular formula C19H16N4OS B2899823 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-77-3

6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2899823
CAS No.: 852376-77-3
M. Wt: 348.42
InChI Key: YQZQZWAPNRTPIQ-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical building block based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in modern drug discovery and medicinal chemistry. Compounds featuring this core structure have been extensively investigated and demonstrate a broad spectrum of biological activities, positioning them as valuable templates for developing novel therapeutic agents. Research into analogous structures has shown potential in targeting various diseases, though the specific mechanism of action for this derivative requires further investigation. The structural features of this compound—including the triazolo[4,3-b]pyridazine core, the 4-methoxyphenyl substituent, and the benzylsulfanyl group—are known to be key pharmacophores in related molecules. Similar analogs are explored as inhibitors for kinase targets such as c-Met and Pim-1 in oncology research and as potential antitubulin agents that can arrest the cell cycle at the G2/M phase . The presence of the sulfur-containing benzylsulfanyl group is a feature of interest in heterocyclic chemistry, potentially influencing the compound's electronic properties, reactivity, and binding affinity . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for use in humans, animals, or for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

6-benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-24-16-9-7-15(8-10-16)19-21-20-17-11-12-18(22-23(17)19)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZQZWAPNRTPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form specific interactions with target receptors, leading to its biological effects.

Comparison with Similar Compounds

Derivatives with Modified Hydrazine Moieties

Compounds 4a–g share the triazolo[4,3-b]pyridazine core but differ in hydrazine-linked substituents:

Compound Substituents at Position 6 Biological Activity Key Findings References
4e 2-Benzylidenehydrazinyl Not reported 75% yield, m.p. 267–268°C
4f 2-(4-Methylbenzylidene)hydrazinyl Not reported 72% yield, m.p. 224–225°C
4g 4-Hydroxybenzylidenehydrazinyl Not reported 70% yield, m.p. 224–225°C

PDE4 Inhibitors

Triazolo[4,3-b]pyridazines with dimethoxyphenyl and tetrahydrofuran-3-yloxy substituents exhibit potent PDE4 inhibition:

Compound Substituents at Position 3 and 6 PDE4 Isoform Selectivity IC₅₀ (nM) References
18 3-(2,5-Dimethoxyphenyl), 6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) PDE4A, B, C, D <10 (pan-PDE4)
Target Compound 3-(4-Methoxyphenyl), 6-(benzylsulfanyl) Not tested N/A

Key Insight : Substituents like tetrahydrofuran-3-yloxy enhance PDE4 isoform selectivity, whereas benzylsulfanyl groups may prioritize physicochemical properties (e.g., lipophilicity) over enzyme inhibition .

GABAₐ Receptor Ligands

Triazolo[4,3-b]pyridazines with fluorophenyl and triazolylmethoxy groups show subtype-specific GABAₐ receptor modulation:

Compound Substituents at Position 3 and 6 GABAₐ Receptor Selectivity Pharmacological Effect References
TPA023 3-(2-Fluorophenyl), 6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy) α2/α3-containing receptors Anxiolytic (non-sedating)
MRK-696 3-(2-Fluorophenyl), 6-(2-methyl-2H-triazol-3-ylmethoxy) α1-sparing Reinforcing effects
Target Compound 3-(4-Methoxyphenyl), 6-(benzylsulfanyl) Unknown Not reported

Key Insight : Fluorine atoms and triazolylmethoxy groups are critical for α2/α3 selectivity, whereas benzylsulfanyl groups lack intrinsic efficacy at GABAₐ receptors .

Kinase and Bromodomain Inhibitors

Substituents at position 6 influence binding to kinases and epigenetic regulators:

Compound Substituents at Position 6 Target Protein Inhibitory Activity References
C-Met Inhibitor 6-(1-Methyl-1H-pyrazol-4-yl) c-Met kinase IC₅₀ = 12 nM
BRD4 Inhibitor 6-(Ethylpropanoate) BRD4 BD1 AlphaScreen IC₅₀ = 1.2 µM
Target Compound 6-(Benzylsulfanyl) Not tested N/A

Key Insight: Pyrazole and ethylpropanoate substituents enable hydrogen bonding with kinase or bromodomain active sites, whereas benzylsulfanyl groups may sterically hinder binding .

Antimicrobial Derivatives

Triazolo[4,3-b]pyridazines with arylthio groups exhibit mild to potent antifungal/antibacterial activity:

Compound Substituents at Position 6 Activity Against Efficacy vs. Standards References
289661-47-8 6-[(4-Chlorophenyl)thio] Candida albicans Comparable to fluconazole
Target Compound 6-(Benzylsulfanyl) Not tested N/A

Key Insight : Chlorophenylthio groups enhance antifungal activity via hydrophobic interactions, whereas benzylsulfanyl may require optimization for microbial targets .

Biological Activity

6-(Benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.

Synthesis

The synthesis of 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves several steps:

  • Formation of the Triazole Ring : The initial step typically includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole moiety.
  • Substitution Reactions : Subsequent reactions involve the introduction of benzylsulfanyl and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic attacks.

Antiproliferative Activity

Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound 4q (a close analogue) demonstrated IC50 values of 0.008–0.014 μM against A549 and HT-1080 cell lines, indicating potent activity comparable to known chemotherapeutics like combretastatin A-4 (CA-4) .
  • The mechanism involves inhibition of tubulin polymerization, which disrupts microtubule dynamics crucial for cell division .

The compound is believed to interact with the colchicine binding site on microtubules. This interaction leads to:

  • Cell Cycle Arrest : Studies have shown that treatment with similar triazole derivatives results in G2/M phase arrest in A549 cells .
  • Disruption of Microtubule Formation : Immunostaining assays confirm that these compounds significantly affect microtubule integrity, leading to impaired cellular functions essential for proliferation .

Additional Biological Activities

Aside from antiproliferative effects, compounds in this class may exhibit:

Case Studies

Several studies highlight the biological efficacy of similar compounds:

  • Study on Tubulin Inhibition :
    • Objective : Evaluate the effect on tubulin polymerization.
    • Results : Compounds were found to inhibit polymerization effectively, confirming their potential as anticancer agents .
  • Cell Cycle Analysis :
    • Method : Flow cytometry was used to assess cell cycle distribution post-treatment.
    • Findings : Significant accumulation of cells in the G2/M phase was observed after treatment with triazolo derivatives .

Data Table

Compound NameIC50 (μM)Cell LineMechanism of Action
6-(Benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazineTBDTBDTBD
4q0.008A549Tubulin polymerization inhibition
CA-40.009HT-1080Tubulin polymerization inhibition

Q & A

Basic: What are the optimal synthetic routes for 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, and what key parameters influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with appropriate precursors. Key steps include:

  • Step 1: Reacting 3-hydrazinylpyridazine with 4-methoxybenzaldehyde to form a hydrazone intermediate (acid catalysis, ethanol solvent, 60–70°C).
  • Step 2: Cyclization using phosphorus oxychloride (POCl₃) or concentrated HCl to form the triazolo-pyridazine core.
  • Step 3: Introducing the benzylsulfanyl group via nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).

Critical Parameters:

  • Temperature control during cyclization (80–100°C for POCl₃; reflux for HCl).
  • Solvent choice (ethanol for recrystallization; DMF for sulfanyl group introduction).
  • Purification via column chromatography or HPLC to isolate the final product (yields: 60–75%) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • ¹H/¹³C NMR Spectroscopy: Confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm; triazole protons at δ 8.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₆N₄OS: 367.1023).
  • HPLC: Assesses purity (>95% for biological assays) .
  • X-ray Crystallography: Resolves conformational ambiguities (e.g., nonplanar tricyclic core in related derivatives) .

Advanced: How do substituents on the triazolo[4,3-b]pyridazine core affect PDE4 inhibition selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups: Enhance solubility and electronic effects, improving PDE4A/B binding (IC₅₀ < 10 nM) .
  • Benzylsulfanyl vs. Phenylsulfonyl: Benzylsulfanyl increases lipophilicity, enhancing cell permeability but reducing isoform selectivity.
  • Heterocyclic Appendages: Pyridine or piperidinyl groups at position 3 modulate selectivity (e.g., PDE4D vs. PDE4A/B) .

Example Data:

Substituent at Position 6PDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)
Benzylsulfanyl8.212.5
4-Methoxy-3-(THF-oxy)phenyl3.74.1

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Contradictions (e.g., antiproliferative vs. thrombin-inhibitory activity) arise from:

  • Assay Conditions: Variations in cell lines (HeLa vs. endothelial cells) or enzyme isoforms (PDE4A vs. PDE4D).
  • Substituent Effects: Ester vs. free acid forms (e.g., ethyl esters show antiproliferative activity, while acids lose thrombin inhibition) .
    Resolution:
  • Standardize assays (e.g., use identical cell lines and enzyme batches).
  • Conduct docking studies to clarify binding modes (e.g., triazolo-pyridazine mimics benzamidine in thrombin inhibitors) .

Advanced: How can computational modeling predict binding interactions with targets like PDE4?

Methods:

  • Molecular Docking (AutoDock Vina): Models ligand-receptor interactions (e.g., hydrogen bonding with PDE4 catalytic domain residues Gln369/Asp318) .
  • MD Simulations (GROMACS): Assesses stability of ligand-PDE4 complexes over 100 ns trajectories.
    Key Findings:
  • The triazolo-pyridazine core occupies the hydrophobic pocket, while methoxyphenyl forms π-π stacking with Phe446 .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Side Reactions:

  • Incomplete cyclization (yields oligomers).
  • Oxidation of sulfanyl to sulfoxide (with H₂O₂ or O₂ exposure).
    Mitigation:
  • Use inert atmosphere (N₂/Ar) for sulfanyl group reactions.
  • Add antioxidants (e.g., BHT) during storage .

Advanced: What are the design principles for derivatives targeting dual kinase inhibition (e.g., c-Met/Pim-1)?

  • Core Modifications: Introduce pyridinyl or morpholinyl groups at position 3 to target kinase ATP pockets.
  • Substituent Optimization: Fluorine or chloro groups at position 6 enhance hydrophobic interactions (e.g., c-Met IC₅₀: 0.2 µM) .

Advanced: How do crystallographic studies inform the conformational dynamics of related compounds?

X-ray data reveals:

  • Twisted Tricyclic Core: Nonplanar geometry in sterically hindered derivatives (e.g., di-fluorophenyl substituents induce 15° torsion) .
  • Hydrogen Bonding: Methoxy groups form interactions with water molecules in the crystal lattice, affecting solubility .

Basic: What solvents and catalysts are optimal for key synthetic steps?

StepSolvent/CatalystPurpose
CyclizationPOCl₃ or HCl/EtOHAcid-catalyzed ring closure
Sulfanyl IntroductionDMF/K₂CO₃Base-mediated nucleophilic substitution
PurificationEthanol/Hexane (2:1)Recrystallization

Advanced: How does the methoxyphenyl group influence electronic properties and bioactivity?

  • Electronic Effects: Methoxy donates electron density via resonance, increasing π-cloud density (evidenced by bathochromic shifts in UV-Vis).
  • Bioactivity Impact: Enhances PDE4 binding (IC₅₀ reduced by 40% vs. non-methoxy analogues) and antiproliferative activity (HeLa IC₅₀: 12 µM vs. 28 µM) .

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